

A Comparative Guide to the Structure-Activity Relationship of 4-Oxopyrrolidine Analogs

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Compound of Interest

Compound Name: 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate

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The 4-oxopyrrolidine scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a core component in a diverse array of biologically active compounds. Its inherent structural features, including a polar ketone group and multiple sites for substitution, allow for fine-tuning of physicochemical properties and target interactions. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 4-oxopyrrolidine analogs, with a focus on their anticancer, antimicrobial, and enzyme inhibitory activities. The information is intended for researchers, scientists, and drug development professionals to facilitate the rational design of novel therapeutics based on this versatile scaffold.

Anticancer Activity

The 4-oxopyrrolidine core has been extensively explored for the development of novel anticancer agents. SAR studies have revealed that substitutions at different positions on the pyrrolidine ring, as well as on appended aromatic systems, significantly influence cytotoxic potency and selectivity.

A series of 5-oxopyrrolidine derivatives demonstrated that the nature of substituents on a phenyl ring attached to the pyrrolidine nitrogen plays a crucial role in their anticancer activity against A549 human lung adenocarcinoma cells.^{[1][2]} For instance, the incorporation of a 4-dimethylaminophenyl group resulted in the most potent anticancer activity within a series of hydrazone derivatives.^[1] Conversely, the introduction of methoxy groups on the phenyl ring led

to a decrease or loss of activity.^[1] Halogen substitutions, such as 4-chloro and 4-bromo, on the phenyl ring enhanced the anticancer activity compared to the unsubstituted phenyl analog.^[1]

Furthermore, rhopaladins' analog 4-arylidene-5-oxopyrrolidine derivatives have been investigated for their apoptosis-promoting effects.^[3] One of the most potent compounds in this series, (2E, 4E)-4-(4-chlorobenzylidene)-2-(4-chlorostyryl)-N-cyclohexyl-1-(4-fluorophenyl)-5-oxopyrrolidine-2-carboxamide (RPDPRH), exhibited significant in vitro anti-proliferative activity against several cervical and human hepatocarcinoma cell lines, with IC₅₀ values in the low micromolar range.^[3]

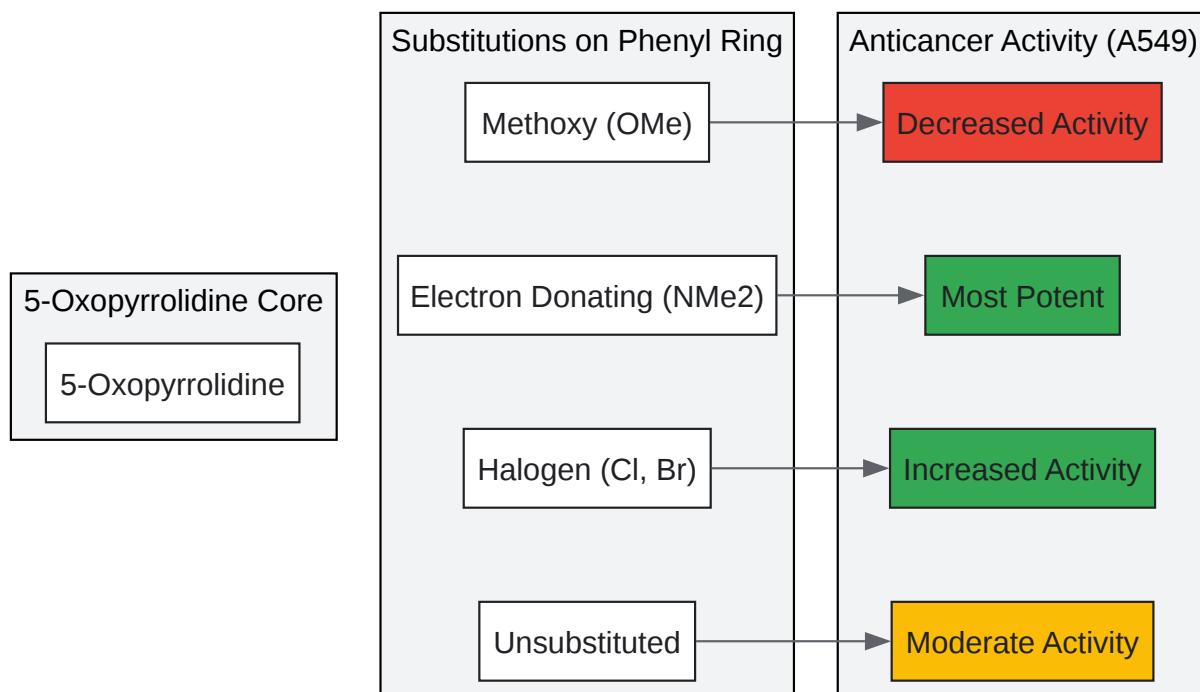
Table 1: SAR of 5-Oxopyrrolidine Derivatives as Anticancer Agents (A549 Cells)^[1]

Compound ID	Phenyl Ring Substitution	% Viability at 100 µM
5	Unsubstituted	~80%
6	4-Chloro	64%
7	4-Bromo	61%
8	4-Dimethylamino	Most Potent
9	4-Methoxy	Less Active
10	Di-methoxy	Significant Activity Loss
11	Tri-methoxy	Significant Activity Loss

The anticancer activity of the 5-oxopyrrolidine derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Cell Culture: A549 human lung adenocarcinoma cells were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
- Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.

- Compound Treatment: The cells were then treated with the synthesized compounds at a fixed concentration (e.g., 100 μ M) for a specified period (e.g., 24 hours).
- MTT Addition: After the treatment period, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates were incubated for another 4 hours.
- Formazan Solubilization: The MTT solution was removed, and the formed formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
- Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells.



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Caption: SAR of 5-Oxopyrrolidine Analogs on Anticancer Activity.

Enzyme Inhibition

Pyrrolidine derivatives have been identified as potent inhibitors of various enzymes, including α -amylase and α -glucosidase, which are key targets in the management of type 2 diabetes.

A study on pyrrolidine derivatives revealed that substitutions on a phenyl ring attached to the core structure significantly impact their inhibitory activity against these enzymes.^[4] The presence of an electron-donating group, such as a para-methoxy group (p-OCH₃), was found to be crucial for potent inhibition of both α -amylase and α -glucosidase.^[4] The 4-methoxy analogue 3g showed the most significant inhibitory activity against both enzymes, with IC₅₀ values of 26.24 μ g/mL and 18.04 μ g/mL, respectively.^[4]

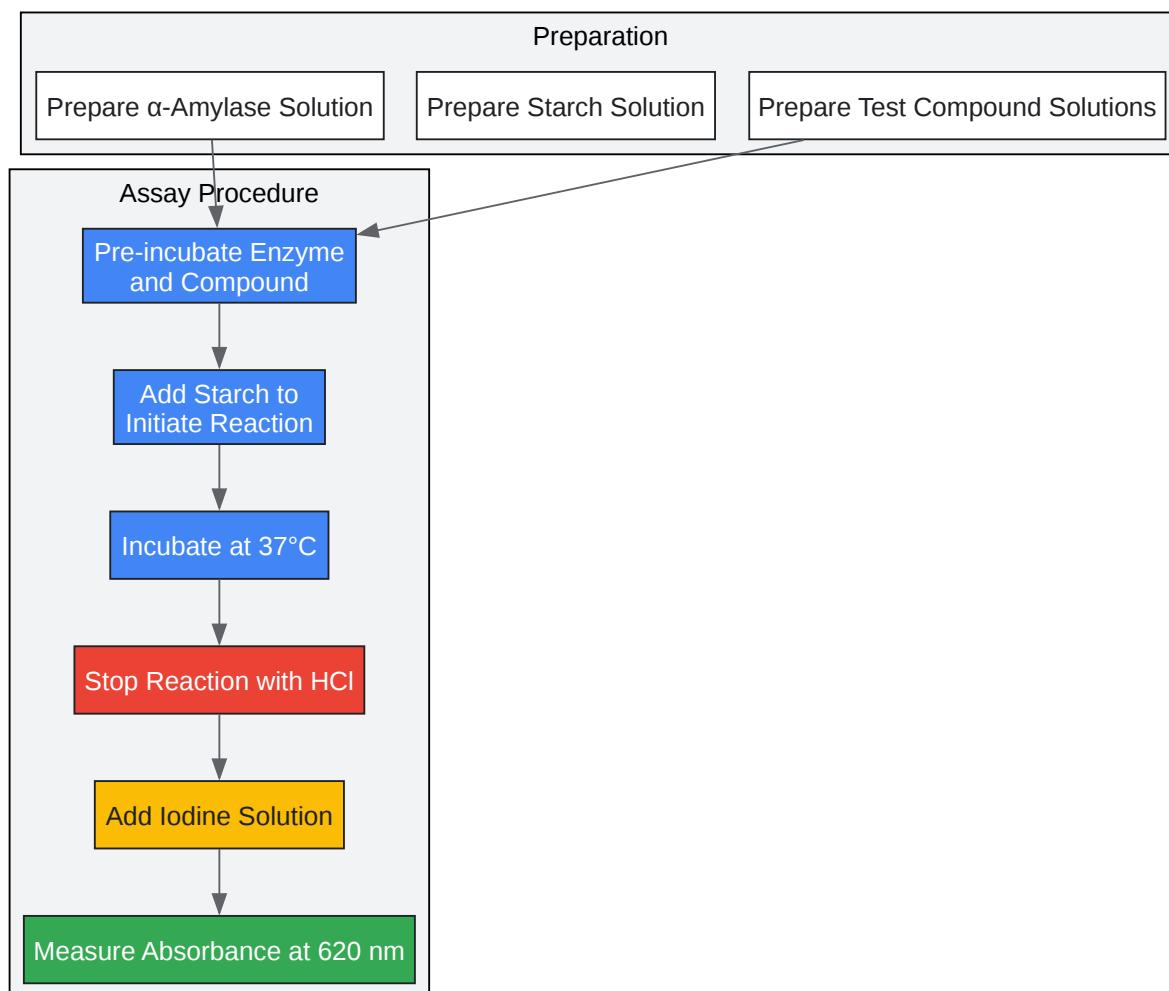
Table 2: Inhibitory Activity of Pyrrolidine Derivatives against α -Amylase and α -Glucosidase^[4]

Compound ID	Substitution	α -Amylase IC ₅₀ (μ g/mL)	α -Glucosidase IC ₅₀ (μ g/mL)
3a	H	36.32	47.19
3f	3-OCH ₃	-	27.51
3g	4-OCH ₃	26.24	18.04
Acarbose	-	5.50	-
Metformin	-	25.31	-

The α -amylase inhibitory activity was evaluated using a modified starch-iodine method.

- Enzyme and Substrate Preparation: A solution of α -amylase from human saliva and a starch solution were prepared in a suitable buffer (e.g., phosphate buffer, pH 6.9).
- Incubation: The test compounds at various concentrations were pre-incubated with the α -amylase solution for a specific time at a controlled temperature (e.g., 37°C).
- Reaction Initiation: The starch solution was added to the mixture to start the enzymatic reaction, and the incubation was continued.

- Reaction Termination and Color Development: The reaction was stopped by adding hydrochloric acid, followed by the addition of iodine solution.
- Absorbance Measurement: The absorbance of the resulting blue color was measured at a specific wavelength (e.g., 620 nm). Acarbose was used as a positive control. The percentage of inhibition was calculated, and the IC₅₀ value was determined.



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Caption: Workflow for α -Amylase Inhibition Assay.

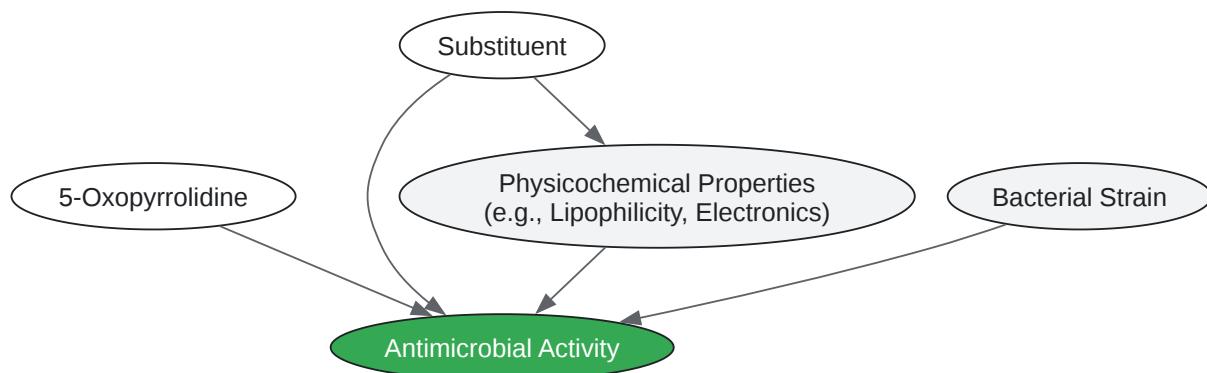
Antimicrobial Activity

Derivatives of 5-oxopyrrolidine have also been investigated for their antimicrobial properties against a panel of multidrug-resistant pathogens.^{[1][2]} The SAR in this area is complex, with activity depending on the specific microbial strain and the nature of the substituents.

One study found that a 5-oxopyrrolidine derivative bearing a 5-nitrothiophene substituent exhibited promising and selective antimicrobial activity against multidrug-resistant *Staphylococcus aureus* strains.^{[1][2]} This highlights the potential of incorporating heteroaromatic rings with electron-withdrawing groups to enhance antibacterial efficacy.

The antimicrobial activity is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

- **Bacterial Strain Preparation:** A standardized inoculum of the bacterial strain is prepared in a suitable broth medium.
- **Compound Dilution:** The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
- **Inoculation:** Each well is inoculated with the prepared bacterial suspension.
- **Incubation:** The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
- **MIC Determination:** The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.



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Caption: Factors Influencing Antimicrobial SAR of 5-Oxopyrrolidines.

In conclusion, the 4-oxopyrrolidine scaffold represents a valuable starting point for the design of new therapeutic agents. The structure-activity relationships discussed in this guide demonstrate that strategic modifications to this core can lead to potent and selective compounds with diverse biological activities. Further exploration of this scaffold, guided by the principles of medicinal chemistry and SAR, holds significant promise for the discovery of novel drugs.

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